molecular formula C8H11ClN2O2S B13619352 4-chloro-N-propylpyridine-3-sulfonamide CAS No. 76835-21-7

4-chloro-N-propylpyridine-3-sulfonamide

Cat. No.: B13619352
CAS No.: 76835-21-7
M. Wt: 234.70 g/mol
InChI Key: XPSIGLQQJGMTEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-propylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloropyridine-3-sulfonyl chloride+propylamineThis compound\text{4-chloropyridine-3-sulfonyl chloride} + \text{propylamine} \rightarrow \text{this compound} 4-chloropyridine-3-sulfonyl chloride+propylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The nitro group in the pyridine ring can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-Chloro-N-propylpyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-chloro-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-methylpyridine-3-sulfonamide
  • 4-Chloro-N-ethylpyridine-3-sulfonamide
  • 4-Chloro-N-butylpyridine-3-sulfonamide

Uniqueness

4-Chloro-N-propylpyridine-3-sulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the pyridine ring also contributes to its distinct properties compared to other sulfonamide derivatives .

Properties

CAS No.

76835-21-7

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

4-chloro-N-propylpyridine-3-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-2-4-11-14(12,13)8-6-10-5-3-7(8)9/h3,5-6,11H,2,4H2,1H3

InChI Key

XPSIGLQQJGMTEV-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CN=C1)Cl

Origin of Product

United States

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